molecular formula C8H7N3O6 B181774 N-(2-Hydroxy-3,5-dinitrophenyl)acetamide CAS No. 5422-72-0

N-(2-Hydroxy-3,5-dinitrophenyl)acetamide

Cat. No. B181774
CAS RN: 5422-72-0
M. Wt: 241.16 g/mol
InChI Key: RMWYWQJCJOEMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxy-3,5-dinitrophenyl)acetamide, commonly known as DNPH, is a chemical compound that has been used extensively in scientific research for over a century. It is a yellow crystalline powder that is soluble in water and organic solvents. DNPH is primarily used as a reagent for the detection and quantification of carbonyl compounds in various samples, including air, water, and biological fluids.

Mechanism Of Action

DNPH reacts with carbonyl compounds to form stable derivatives, which can be analyzed using various analytical techniques such as HPLC and GC-MS. The reaction between DNPH and carbonyl compounds is a nucleophilic addition reaction, where the DNPH molecule attacks the carbonyl carbon atom and forms a hydrazone derivative.

Biochemical And Physiological Effects

DNPH is not known to have any significant biochemical or physiological effects on living organisms. It is primarily used as a reagent for the detection and quantification of carbonyl compounds in various samples.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DNPH as a reagent for the detection and quantification of carbonyl compounds is its high sensitivity and specificity. DNPH can detect carbonyl compounds at very low concentrations, making it a valuable tool for environmental and biological studies. However, there are some limitations to using DNPH, including its potential for interfering with other chemical reactions and its limited solubility in some solvents.

Future Directions

There are several future directions for research on DNPH and its applications. One potential area of research is the development of new methods for the detection and quantification of carbonyl compounds using DNPH. Another area of research is the investigation of the potential health effects of exposure to carbonyl compounds in various environmental and biological samples. Additionally, there is a need for further research on the potential limitations and drawbacks of using DNPH as a reagent for the detection and quantification of carbonyl compounds.

Synthesis Methods

DNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with acetic anhydride. The reaction yields DNPH as a yellow solid, which can be purified by recrystallization.

Scientific Research Applications

DNPH has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are found in various environmental and biological samples. DNPH reacts with carbonyl compounds to form stable derivatives, which can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

properties

CAS RN

5422-72-0

Product Name

N-(2-Hydroxy-3,5-dinitrophenyl)acetamide

Molecular Formula

C8H7N3O6

Molecular Weight

241.16 g/mol

IUPAC Name

N-(2-hydroxy-3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C8H7N3O6/c1-4(12)9-6-2-5(10(14)15)3-7(8(6)13)11(16)17/h2-3,13H,1H3,(H,9,12)

InChI Key

RMWYWQJCJOEMTR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Other CAS RN

5422-72-0

Origin of Product

United States

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